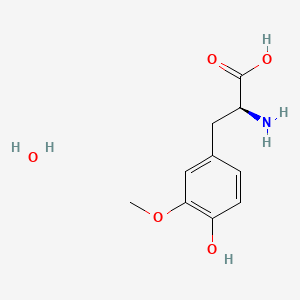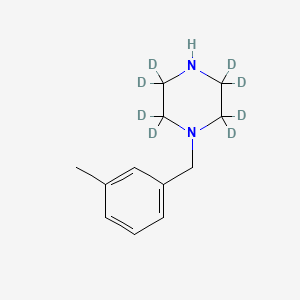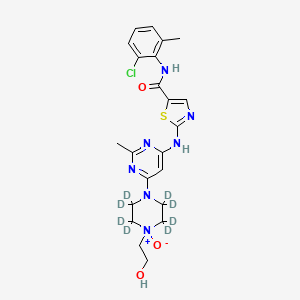
3-O-Methyldopa Monohydrate
Übersicht
Beschreibung
3-O-Methyldopa (3-OMD) is a metabolite of L-3,4-dihydroxyphenylalanine (L-DOPA), a drug used for the treatment of Parkinson’s disease .
Synthesis Analysis
Theoretical analysis suggests that 3-O-Methyldopa Monohydrate has a chemical formula of C10H15NO5, an exact mass of 229.10, and a molecular weight of 229.230 .Molecular Structure Analysis
The molecular structure of 3-O-Methyldopa Monohydrate consists of 10 carbon atoms, 15 hydrogen atoms, 1 nitrogen atom, and 5 oxygen atoms .Chemical Reactions Analysis
3-O-Methyldopa is produced by the methylation of L-DOPA by the enzyme catechol-O-methyltransferase . The necessary cofactor for this enzymatic reaction is s-adenosyl methionine (SAM) . For methyldopa analysis, the Co3O4/g-C3N4/ILCPE sensor offers a relatively low LOD, a large dynamic range, and good sensitivity .Physical And Chemical Properties Analysis
The chemical formula of 3-O-Methyldopa Monohydrate is C10H13NO4, and it has a molar mass of 211.217 g·mol−1 .Wissenschaftliche Forschungsanwendungen
Neuroprotection
3-O-Methyl-L-DOPA (3-OMD) has been found to have a significant impact on neuroprotection. It has been observed that 3-OMD can inhibit the neuroprotective effects of L-DOPA in astrocyte-mediated dopaminergic neurons . This suggests that 3-OMD could play a crucial role in the development of treatments for neurodegenerative diseases.
Metabolite of L-DOPA
3-O-Methyl-L-DOPA is an active metabolite of L-DOPA . It is formed from L-DOPA via O-methylation by catechol-O-methyltransferase (COMT). This process is important in the metabolism of L-DOPA, a drug widely used in the treatment of Parkinson’s disease.
Inhibition of Dopamine Release
Research indicates that 3-OMD might inhibit dopamine release . This could have implications for the treatment of conditions related to dopamine, such as Parkinson’s disease and certain psychiatric disorders.
Interaction with Astrocytes
3-OMD has been found to interact with astrocytes, which are abundant neuron-supporting glial cells. These cells harbor a powerful arsenal of neuroprotective antioxidants and neurotrophic factors . The interaction of 3-OMD with these cells could have significant implications for neuroprotection and the treatment of neurodegenerative diseases.
Impact on Glutathione Release
3-OMD has been observed to inhibit the release of glutathione from striatal astrocytes after L-DOPA treatment . Glutathione is a powerful antioxidant, and this interaction could have implications for oxidative stress in the brain.
Potential for Drug Development
Given its various interactions and effects, 3-OMD could have potential for drug development, particularly in the treatment of neurodegenerative diseases like Parkinson’s disease .
Safety and Hazards
3-O-Methyldopa Monohydrate is to be used only for scientific research and development. It is not for use in humans or animals . Symptoms of exposure to this compound include edema (fluid retention), fever, diarrhea, mental depression, hepatic toxicity, arthralgia (with or without joint swelling), leukopenia, breast enlargement, amenorrhea, pancreatitis, myocarditis, and hemolytic anemia .
Zukünftige Richtungen
Recent studies suggest that 3-OMD has some effects on the chronic treatment of L-DOPA . There are some evidences about it: Higher levels of dyskinesia, L-DOPA related motor dysfunction, Inhibition of striatal uptake of tyrosine, Competition with L-DOPA for the blood–brain barrier transporter system, Inhibition of dopamine release . Further studies are warranted to exploit other potential biomarkers highlighted using our approach .
Wirkmechanismus
Target of Action
3-O-Methyl-L-DOPA Monohydrate, also known as 3-O-Methyldopa Monohydrate or 3-Methoxy-L-tyrosine monohydrate, is a major metabolite of L-DOPA . It primarily targets the alpha-2 adrenergic receptors in the brain . These receptors play a crucial role in the regulation of neurotransmitter release, particularly norepinephrine, which is involved in various physiological functions such as blood pressure regulation .
Mode of Action
3-O-Methyl-L-DOPA Monohydrate acts as an agonist at the alpha-2 adrenergic receptors, leading to the inhibition of adrenergic neuronal outflow and reduction of vasoconstrictor adrenergic signals . This interaction results in decreased peripheral sympathetic tone and reduced arterial pressure .
Biochemical Pathways
3-O-Methyl-L-DOPA Monohydrate is produced by the methylation of L-DOPA by the enzyme catechol-O-methyltransferase (COMT) . This process is part of the metabolic pathway of L-DOPA, which is crucial in the biosynthesis of dopamine . The compound also competes with L-DOPA for the blood-brain barrier transporter system .
Pharmacokinetics
The compound is extensively metabolized in the liver to form the main circulating metabolite in the plasma, alpha-methyldopa mono-O-sulfate . Its half-life (approximately 15 hours) is longer than L-DOPA’s half-life, which is about one hour . This means that it accumulates in the plasma and the brain of patients undergoing chronic L-DOPA therapy .
Result of Action
The antihypertensive effects of 3-O-Methyl-L-DOPA Monohydrate are mostly mediated by its pharmacologically active metabolite, alpha-methylnorepinephrine . This leads to a net reduction in the tissue concentration of serotonin, dopamine, norepinephrine, and epinephrine . It may also inhibit dopamine transporter and uptake in the brain, resulting in the inhibition of l-dopa metabolism to dopamine .
Action Environment
The action of 3-O-Methyl-L-DOPA Monohydrate can be influenced by various environmental factors. For instance, it competes with L-DOPA for transport into the brain at the blood-brain barrier . Furthermore, its accumulation in the plasma and the brain due to its longer half-life can influence its action, efficacy, and stability .
Eigenschaften
IUPAC Name |
(2S)-2-amino-3-(4-hydroxy-3-methoxyphenyl)propanoic acid;hydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO4.H2O/c1-15-9-5-6(2-3-8(9)12)4-7(11)10(13)14;/h2-3,5,7,12H,4,11H2,1H3,(H,13,14);1H2/t7-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDRRCKUGGXLORG-FJXQXJEOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)CC(C(=O)O)N)O.O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=CC(=C1)C[C@@H](C(=O)O)N)O.O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201036109 | |
| Record name | 3-Methoxy-L-tyrosine monohydrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201036109 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
200630-46-2 | |
| Record name | 3-O-Methyldopa monohydrate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0200630462 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Methoxy-L-tyrosine monohydrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201036109 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-O-METHYLDOPA MONOHYDRATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3BBS8L56CX | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[1,3]Oxazolo[3,2-a][1,3]diazepine](/img/structure/B564354.png)



![4-[N-(Methyl-d3)amino]-4-(3-pyridyl)butane-1-ol](/img/structure/B564360.png)


![N-Methyl-N-[1-(pyridin-3-yl)propan-2-yl]but-3-yn-1-amine](/img/structure/B564369.png)


